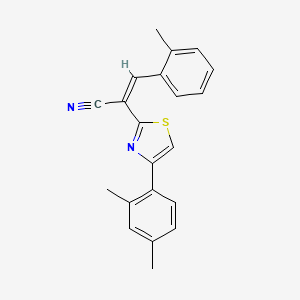

(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile

Description

(Z)-2-(4-(2,4-Dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with a 2,4-dimethylphenyl group and an ortho-tolyl (o-tolyl) moiety. Thiazole-containing acrylonitriles are known for their versatility in optoelectronics and bioactive molecule design due to their planar conjugated systems and ability to engage in π-π stacking or hydrogen bonding .

Properties

IUPAC Name |

(Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2S/c1-14-8-9-19(16(3)10-14)20-13-24-21(23-20)18(12-22)11-17-7-5-4-6-15(17)2/h4-11,13H,1-3H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUFOTCJMKCJTI-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3C)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3C)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a thiazole derivative known for its diverse biological activities. Thiazole compounds are often utilized in medicinal chemistry due to their potential therapeutic effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a 2,4-dimethylphenyl group and an acrylonitrile moiety attached to an o-tolyl group. Its molecular formula is , and it is characterized by the following structural properties:

| Property | Value |

|---|---|

| Molecular Weight | 356.47 g/mol |

| IUPAC Name | (Z)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(o-tolyl)prop-2-enenitrile |

| Solubility | Low solubility in water; soluble in organic solvents |

The biological activity of (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can modulate cellular functions.

- Antimicrobial Activity : Thiazole derivatives are known for their antimicrobial properties, potentially making this compound effective against various pathogens.

- Anticancer Potential : Preliminary studies suggest that thiazole derivatives can induce apoptosis in cancer cells, making them candidates for further research in cancer therapy.

Antimicrobial Activity

A study evaluating the antimicrobial properties of thiazole derivatives found that compounds similar to (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile exhibited significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that specific substitutions on the thiazole ring enhanced antimicrobial potency.

Anticancer Activity

Research on thiazole derivatives has shown promising results in inhibiting the growth of various cancer cell lines. For instance, a series of thiazole compounds demonstrated cytotoxic effects against HeLa cells (cervical cancer), with IC50 values indicating effective concentrations for inducing cell death. The mechanism involved apoptosis through mitochondrial pathway activation.

Case Study: Leishmanicidal Activity

In a case study focusing on leishmaniasis treatment, phthalimido-thiazole derivatives were evaluated for their leishmanicidal activity. The results indicated that modifications to the thiazole structure significantly impacted the efficacy against Leishmania infantum. Compounds exhibiting low cytotoxicity towards mammalian cells while effectively reducing parasite viability were identified as potential therapeutic agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile, a comparison with other thiazole and acrylonitrile derivatives was conducted:

| Compound Name | Biological Activity | IC50 Value (µM) |

|---|---|---|

| 2-Aminothiazole | Antimicrobial | 10 |

| 3-Cyano-2-isopropylindole | Xanthine oxidase inhibitor | 3.5 |

| Phthalimido-thiazole | Leishmanicidal | 5 |

| (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile | Anticancer/Antimicrobial | TBD |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile with structurally related acrylonitrile derivatives, focusing on substituent effects, physical properties, and functional applications:

Structural and Electronic Comparisons

Substituent Effects :

- The 2,4-dimethylphenyl and o-tolyl groups in the target compound likely increase steric bulk and lipophilicity compared to polar substituents (e.g., hydroxy-methoxy in or urea in ). This could reduce aqueous solubility but improve membrane permeability in bioactive contexts.

- Electron-withdrawing groups (e.g., nitro in , fluorine in ) enhance conjugation and stabilize excited states, making such derivatives suitable for fluorescence or charge-transfer applications. In contrast, the target compound’s alkyl groups may favor aggregation-induced emission (AIE) in solid-state materials .

- Synthetic Pathways: Piperidine-catalyzed Knoevenagel condensation (e.g., in ) is a common method for acrylonitrile synthesis.

Functional Performance

Optoelectronic Properties :

- Thiazole-acrylonitrile hybrids with planar structures (e.g., ) exhibit tunable fluorescence, whereas sterically hindered analogs (e.g., target compound) may display switchable emission due to restricted intramolecular rotation .

- The absence of strong electron-withdrawing groups in the target compound may limit its utility in anion sensing compared to nitro- or trifluoromethyl-substituted analogs .

Bioactivity :

- Urea-containing derivatives (e.g., ) show promise in targeting hydrogen-bond-rich biological systems (e.g., enzymes), while benzothiazole analogs (e.g., ) excel in antioxidant applications. The target compound’s bioactivity remains speculative but could align with antimicrobial or anti-inflammatory roles based on structural parallels.

Q & A

Basic Questions

Q. What are the standard synthesis methods for (Z)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile?

- Methodology : The compound is synthesized via multi-step reactions involving thiazole derivatives and acrylonitrile precursors. Key steps include:

- Coupling reactions : Thiazole intermediates are prepared using 2,4-dimethylphenyl substituents, followed by acrylonitrile addition under controlled conditions .

- Z-isomer control : Geometric isomerism is achieved using stereoselective catalysts (e.g., chiral bases) and low-temperature conditions (~0–5°C) to favor the Z-configuration .

- Purification : Recrystallization in ethanol or chromatography (silica gel, hexane/ethyl acetate) yields >95% purity .

- Monitoring : Thin-layer chromatography (TLC, Rf = 0.3–0.5 in 3:7 ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) ensure reaction progress and purity .

Q. How is the molecular structure of this compound characterized?

- Analytical techniques :

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., thiazole protons at δ 7.2–8.1 ppm, acrylonitrile C≡N at δ 120 ppm) .

- IR spectroscopy : Peaks at ~2220 cm (C≡N stretch) and 1600 cm (C=C) validate functional groups .

- X-ray crystallography : Resolves Z-configuration and dihedral angles between aromatic rings (e.g., 45–60° for o-tolyl and thiazole planes) .

Q. What are the key physicochemical properties relevant to laboratory handling?

- Stability : Stable under inert atmospheres (N/Ar) but sensitive to prolonged UV exposure due to the nitrile group. Store at –20°C in amber vials .

- Solubility :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Ethanol | 10–15 |

| Water | <0.1 |

| Data derived from analogs in . |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Critical parameters :

- Temperature : Lower temperatures (0–10°C) reduce side reactions during acrylonitrile coupling .

- Catalysts : Use of Pd(PPh) (2 mol%) enhances cross-coupling efficiency in thiazole functionalization .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility but require strict anhydrous conditions .

- Yield comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Standard coupling | 65–70 | 95 |

| Catalyzed coupling | 85–90 | 98 |

| Data from . |

Q. What computational methods predict biological targets for this compound?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2, kinase inhibitors). The thiazole ring shows π-π stacking with hydrophobic pockets, while nitrile groups form hydrogen bonds .

- QSAR studies : Electron-withdrawing substituents (e.g., nitrophenyl) correlate with enhanced antimicrobial activity (pIC = 6.2–7.8) in analogs .

Q. How do structural modifications influence bioactivity?

- Case study : Replacing o-tolyl with p-nitrophenyl increases cytotoxicity (IC from 12 µM to 3 µM in HeLa cells) due to enhanced electron deficiency and target binding .

- SAR trends :

| Substituent | Bioactivity (IC, µM) |

|---|---|

| o-Tolyl | 12.0 ± 1.2 |

| 4-Nitrophenyl | 3.0 ± 0.5 |

| 3,4-Dimethoxyphenyl | 8.5 ± 0.8 |

| Data from . |

Q. What advanced techniques resolve contradictions in reported biological data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.